molecular formula C14H15N3O B134964 2-(2-Phenylanilino)acetohydrazide CAS No. 129248-73-3

2-(2-Phenylanilino)acetohydrazide

Cat. No.: B134964
CAS No.: 129248-73-3
M. Wt: 241.29 g/mol
InChI Key: RYXCXBYRLLSOAH-UHFFFAOYSA-N
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Description

2-(2-Phenylanilino)acetohydrazide is a hydrazide derivative characterized by a phenyl-substituted anilino group attached to an acetohydrazide backbone. This scaffold is versatile in medicinal chemistry, serving as a precursor for synthesizing hydrazone derivatives and other heterocyclic compounds. Its structural flexibility allows for modifications that enhance pharmacological properties, including anti-inflammatory, anticancer, and enzyme-inhibitory activities .

Properties

CAS No.

129248-73-3

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-(2-phenylanilino)acetohydrazide

InChI

InChI=1S/C14H15N3O/c15-17-14(18)10-16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,16H,10,15H2,(H,17,18)

InChI Key

RYXCXBYRLLSOAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)NN

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)NN

Synonyms

N-(biphenyl)glycylhydrazide

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Phenyl Rings

The substitution pattern on the phenyl ring significantly impacts biological potency. For instance:

  • 2-[(4-Chlorophenyl)amino]-aceto-hydrazide (IC₅₀ = 21 nM) and 2-[(2-Fluorophenyl)amino]-aceto-hydrazide (IC₅₀ = 10 nM) demonstrated potent eosinophil peroxidase (EPO) inhibition, surpassing the parent compound in activity. Fluorine at the ortho position enhanced potency, likely due to improved electron-withdrawing effects and binding affinity .
  • N-arylidene-2-(2-phenoxyphenyl)acetohydrazides exhibited anti-inflammatory activity, attributed to the phenoxyphenyl group, which increases lipophilicity and membrane penetration .

Heterocyclic Modifications

Incorporation of heterocycles into the acetohydrazide backbone alters pharmacological profiles:

  • Benzimidazole Derivatives: 2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazides showed superior anticonvulsant activity compared to standard drugs phenytoin and ethosuximide, highlighting the benzimidazole moiety's role in central nervous system (CNS) targeting .
  • Triazole-Thiol Derivatives: Derivatives like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide exhibited selective cytotoxicity against melanoma cells (IGR39), emphasizing the role of triazole-thiol groups in anticancer activity .
  • Quinazolinone-Based Derivatives: Compounds such as N′-(4-nitrophenyl)methylidene-2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetohydrazide demonstrated significant antitumor activity against multiple cancer cell lines (e.g., SK-MEL-2, MCF7), outperforming 5-fluorouracil in some cases .

Table 2: Heterocyclic Modifications and Activity

Compound Type Key Structural Feature Notable Activity Reference
Benzimidazole-acetohydrazide Phenoxymethyl-benzimidazole Anticonvulsant (vs. phenytoin)
Triazole-thiol-acetohydrazide Triazole-thiol moiety Cytotoxicity (melanoma)
Quinazolinone-acetohydrazide Quinazolinone-nitrophenyl Antitumor (IC₅₀ < 5 µM)

Antimicrobial and Antifungal Activities

Structural cyclization and hybrid systems enhance antimicrobial effects:

  • 1,3,4-Oxadiazole Derivatives: Cyclization of 2-(pyridine-2-ylamino)acetohydrazide into 1,3,4-oxadiazole improved antimicrobial activity (MIC = 30.2–43.2 µg/cm³), likely due to increased stability and membrane interaction .
  • Pyrazoline-Chromenone Hybrids: Derivatives like 2-(3-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide showed moderate antimicrobial activity, suggesting chromenone groups contribute to broad-spectrum effects .

Physicochemical and Dynamic Properties

  • Tautomerism: Quinazolinone-based acetohydrazides exhibit dynamic tautomerism between amide and imidic acid forms, influencing their reactivity and binding kinetics. NMR studies revealed activation energies (ΔG*) of ~60–70 kJ/mol for these processes .
  • Solubility and Bioavailability: Substituents like chlorine (e.g., 2-(2-chlorophenoxy)acetohydrazide) and methoxy groups (e.g., 2-(4-methoxyphenyl) derivatives) enhance solubility, as seen in their synthetic yields (>85%) and spectral data .

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